molecular formula C17H20ClN3O2S B2964391 2-(4-chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1798665-68-5

2-(4-chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No. B2964391
CAS RN: 1798665-68-5
M. Wt: 365.88
InChI Key: FAYZRDIOPBYNGL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes known as kinases that are involved in the growth and spread of cancer cells.

Scientific Research Applications

Synthesis and Characterization

  • A series of N-substituted derivatives of acetamide and oxadiazole, including compounds related to the mentioned structure, have been designed and synthesized. These compounds were evaluated for their antibacterial and anti-enzymatic potential, demonstrating varying degrees of activity against gram-negative and gram-positive bacteria. The structural elucidation of these molecules utilized spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C NMR, contributing to the understanding of their chemical properties (Nafeesa et al., 2017).

Antimicrobial Activity

  • Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and their antibacterial potentials evaluated. These compounds, related to the one , showed moderate inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This research suggests the potential of these compounds in developing new antibacterial agents (Iqbal et al., 2017).

Anticandidal and Cytotoxic Properties

  • Derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were synthesized and screened for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds demonstrated more effectiveness against fungi than bacteria, with specific derivatives showing significant anticandidal activity. This highlights the importance of chemical structure modifications in enhancing biological activity and provides a basis for further development of antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Heterocyclic Synthesis and Anticonvulsant Activity

  • Synthesis of various heterocyclic compounds incorporating a sulfonamide moiety, aimed at exploring their potential as anticonvulsant agents, has been reported. This research demonstrates the versatility of the acetamide backbone in synthesizing diverse bioactive molecules and the potential for developing new therapeutic agents (Farag et al., 2012).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-14-3-5-15(6-4-14)23-12-16(22)20-10-13-2-1-8-21(11-13)17-19-7-9-24-17/h3-7,9,13H,1-2,8,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYZRDIOPBYNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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